![molecular formula C14H10ClN3OS B2984969 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone CAS No. 690643-05-1](/img/structure/B2984969.png)
1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone” is a complex organic molecule. It contains a triazolopyridine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The triazolopyridine ring system is isoelectronic with that of purines , which suggests that it might have similar chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As mentioned earlier, the synthesis of similar compounds often involves cycloaddition and condensation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Exploration
Heterocyclic Compound Synthesis : The compound and its derivatives are crucial intermediates in synthesizing a wide variety of heterocyclic systems such as thiophene, oxazole, triazole, and pyridine. These systems are significant due to their biological and medicinal properties, with researchers continuously exploring new synthetic routes for their development (Salem et al., 2021).
Antimicrobial and Antifungal Agents : Synthesized derivatives have shown promise as antimicrobial and antifungal agents. For instance, new 1H-1,2,4-triazole derivatives containing a pyridine unit have been synthesized and screened for their antibacterial and plant growth regulatory activities, revealing some antifungal and plant growth regulatory activities among most compounds (Liu et al., 2007).
Anticancer and Antimicrobial Exploration : Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA), with some compounds showing high potency. Additionally, these compounds have demonstrated in vitro antibacterial and antifungal activities, potentially aiding in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Fungicidal Activity : The design and synthesis of 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have been explored for their fungicidal activities against several phytopathogens, with some compounds exhibiting moderate to high activities. This research offers insights into the development of new fungicides (Bai et al., 2020).
Antioxidant Properties : Some new derivatives have been prepared and screened for their antioxidant and antiradical activities, highlighting the potential of these compounds in developing treatments that may mitigate oxidative stress-related diseases (Bekircan et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-6-4-10(5-7-11)12(19)9-20-14-17-16-13-3-1-2-8-18(13)14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEVNJVFEUWDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

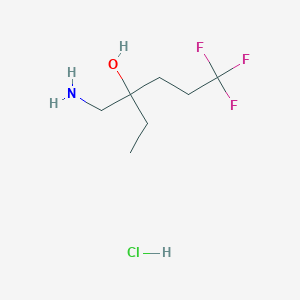

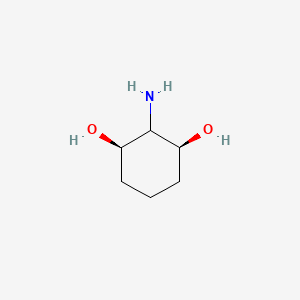
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)
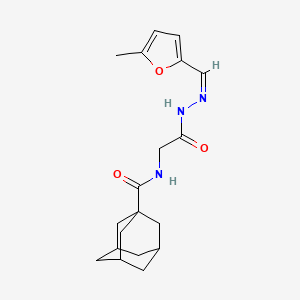
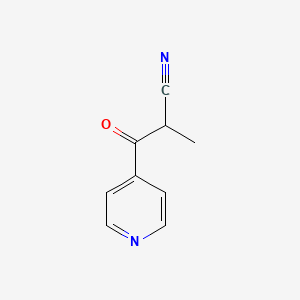
![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)
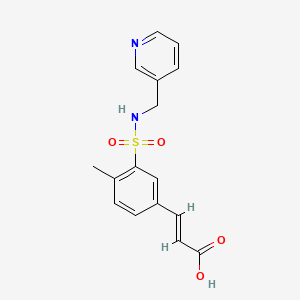
![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)

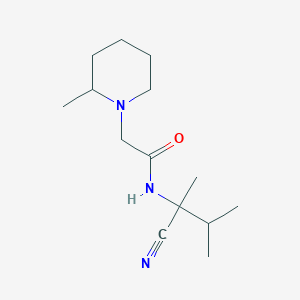
![3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2984904.png)

![(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2984908.png)